Cas no 1955554-98-9 (2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride)
2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2,2-dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride
- Z2418193662
- 2,2-dimethyl-3-morpholin-4-ylcyclobutan-1-amine;dihydrochloride
- 2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride
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- MDL: MFCD29991340
- Inchi: 1S/C10H20N2O.2ClH/c1-10(2)8(11)7-9(10)12-3-5-13-6-4-12;;/h8-9H,3-7,11H2,1-2H3;2*1H
- InChI Key: YXVQFZHLZLMEEE-UHFFFAOYSA-N
- SMILES: Cl.Cl.O1CCN(CC1)C1CC(C1(C)C)N
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 187
- Topological Polar Surface Area: 38.5
2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A859916-1g |
2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride |
1955554-98-9 | 95% | 1g |
$993.0 | 2024-04-22 | |
| Enamine | EN300-261873-0.05g |
2,2-dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride |
1955554-98-9 | 95% | 0.05g |
$266.0 | 2024-06-18 | |
| Enamine | EN300-261873-0.1g |
2,2-dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride |
1955554-98-9 | 95% | 0.1g |
$396.0 | 2024-06-18 | |
| Enamine | EN300-261873-0.25g |
2,2-dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride |
1955554-98-9 | 95% | 0.25g |
$567.0 | 2024-06-18 | |
| Enamine | EN300-261873-0.5g |
2,2-dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride |
1955554-98-9 | 95% | 0.5g |
$891.0 | 2024-06-18 | |
| Enamine | EN300-261873-1.0g |
2,2-dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride |
1955554-98-9 | 95% | 1.0g |
$1142.0 | 2024-06-18 | |
| Enamine | EN300-261873-2.5g |
2,2-dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride |
1955554-98-9 | 95% | 2.5g |
$2240.0 | 2024-06-18 | |
| Enamine | EN300-261873-5.0g |
2,2-dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride |
1955554-98-9 | 95% | 5.0g |
$3313.0 | 2024-06-18 | |
| Enamine | EN300-261873-10.0g |
2,2-dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride |
1955554-98-9 | 95% | 10.0g |
$4914.0 | 2024-06-18 | |
| Enamine | EN300-261873-1g |
2,2-dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride |
1955554-98-9 | 95% | 1g |
$1142.0 | 2023-09-14 |
2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride Suppliers
2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride
Introduction to 2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride (CAS No. 1955554-98-9)
2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride (CAS No. 1955554-98-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential therapeutic applications, represents a promising candidate for the development of new drugs targeting various diseases. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of this compound.
The chemical structure of 2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride is composed of a cyclobutane ring with two methyl groups and a morpholine substituent attached to the cyclobutane ring. The presence of the morpholine group imparts significant hydrophilic properties to the molecule, which can influence its solubility and bioavailability. The dihydrochloride salt form further enhances its stability and solubility in aqueous solutions, making it suitable for various pharmaceutical formulations.
In terms of synthesis, several methods have been reported for the preparation of 2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride. One common approach involves the reaction of 2,2-dimethylcyclobutanone with morpholine in the presence of a reducing agent such as sodium borohydride. This method yields the desired product in good yields and with high purity. Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, which can provide an efficient route to this compound with high stereoselectivity.
The biological activities of 2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride have been extensively studied in recent years. One of the key areas of interest is its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in various physiological processes and are important targets for drug discovery. Studies have shown that this compound can selectively bind to specific GPCRs, modulating their activity and potentially leading to therapeutic effects.
For instance, research has demonstrated that 2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride exhibits potent agonist activity at certain serotonin receptors, such as 5-HT1A. This property makes it a promising candidate for the treatment of psychiatric disorders like depression and anxiety. Additionally, it has been shown to have antagonist activity at adrenergic receptors, which could be beneficial in managing conditions such as hypertension and heart disease.
Beyond its receptor-modulating properties, 2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride has also been investigated for its potential neuroprotective effects. Preclinical studies have indicated that this compound can reduce oxidative stress and inflammation in neuronal cells, suggesting its potential use in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
In terms of safety and toxicity profiles, preliminary studies suggest that 2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride exhibits favorable pharmacokinetic properties with low toxicity. However, further comprehensive toxicological evaluations are necessary to fully understand its safety profile before it can be advanced to clinical trials.
The development of new drugs based on 2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride is an active area of research. Several pharmaceutical companies and academic institutions are exploring its potential applications in various therapeutic areas. For example, clinical trials are currently underway to evaluate its efficacy in treating depression and anxiety disorders. These trials aim to provide robust evidence on the safety and efficacy of this compound in human subjects.
In conclusion, 2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride (CAS No. 1955554-98-9) is a promising compound with a unique chemical structure and diverse biological activities. Its potential as a therapeutic agent for various diseases makes it an exciting target for further research and development. As more studies are conducted and clinical trials progress, we can expect to gain deeper insights into the full range of applications for this compound in medicine.
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